molecular formula C12H11ClN4O3S B020006 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 104246-28-8

2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No. B020006
M. Wt: 326.76 g/mol
InChI Key: JATUYMAYNXBPFB-UHFFFAOYSA-N
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Description

"2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" is explored within the realm of chemical research for its intriguing properties and potential applications. The compound's structural components, such as the pyrimidin-2-yl and sulfamoyl groups, contribute to its unique chemical behaviors and interactions.

Synthesis Analysis

Studies have not directly addressed the synthesis of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" but have explored similar compounds, indicating a variety of synthetic pathways. For instance, compounds with similar structures have been synthesized through reactions involving chloroacetamides and substituted pyrimidines, suggesting potential methods for synthesizing the compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their geometry and intermolecular interactions. For example, compounds with pyrimidinyl and sulfamoyl groups have been shown to exhibit specific conformations and hydrogen bonding patterns, shedding light on the possible structural characteristics of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" (Subasri et al., 2016).

Chemical Reactions and Properties

Research into related compounds has demonstrated various chemical reactions, highlighting the reactivity of functional groups such as the chloroacetamide moiety. These studies provide insights into the potential chemical behaviors of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide," including its reactivity with nucleophiles and participation in the formation of heterocyclic structures (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

While direct data on the physical properties of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" is scarce, related studies suggest parameters such as solubility, melting point, and crystal structure could be inferred from analogous compounds, providing a basis for understanding its physical characteristics.

Chemical Properties Analysis

Scientific Research Applications

Crystallographic Studies

The structural analysis of related compounds demonstrates the significance of 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide and its analogs in understanding molecular conformations and intermolecular interactions. For instance, studies on crystal structures of similar acetamide derivatives reveal the folded conformation of molecules, highlighting the spatial arrangement of the pyrimidine and benzene rings and their inclination angles, which could be crucial for understanding the chemical reactivity and interaction capabilities of such compounds (Subasri et al., 2017).

Antibacterial Activity

Research has been conducted on the synthesis and antibacterial activity of new derivatives involving 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide. The process involved converting sulfadiazine into the title compound, followed by the synthesis of various derivatives, which were then characterized and tested for their biological activities. Such studies suggest the potential use of these compounds in developing antibacterial agents (Mohammed & Zimam, 2021).

Antiviral and Antitumor Applications

Compounds related to 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide have been synthesized and evaluated for their antiviral and antitumor activities. A notable study involves the synthesis and characterization of a molecule with significant anti-COVID-19 potential, demonstrating the relevance of this chemical class in the development of new antiviral drugs. The study included comprehensive analyses such as molecular docking to assess the interaction with SARS-CoV-2 proteins, providing insights into the pharmacokinetic properties and therapeutic potential of these compounds (Mary et al., 2020).

Interaction with Biological Macromolecules

The interaction of derivatives of 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide with biological macromolecules, such as bovine serum albumin (BSA), has been studied to understand their binding mechanisms and potential biological effects. Such studies are essential for elucidating the bioavailability and pharmacodynamics of these compounds, contributing to the design of molecules with improved therapeutic profiles (Meng et al., 2012).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available in the retrieved data, related compounds have shown potential in various areas of research .

properties

IUPAC Name

2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATUYMAYNXBPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351115
Record name 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide

CAS RN

104246-28-8
Record name 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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